molecular formula C7H2ClF2NO2S B1445691 4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride CAS No. 1384429-18-8

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride

Cat. No.: B1445691
CAS No.: 1384429-18-8
M. Wt: 237.61 g/mol
InChI Key: CSFLOEVQKOSHMW-UHFFFAOYSA-N
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Description

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride (CAS 1384429-18-8) is a high-value, multifunctional aromatic building block designed for advanced chemical synthesis and drug discovery research . Its molecular formula is C 7 H 2 ClF 2 NO 2 S with a molecular weight of 237.61 g/mol . The structure integrates three distinct reactive centers: an electron-deficient sulfonyl chloride, two activated fluorine atoms, and an electron-withdrawing nitrile group. The sulfonyl chloride moiety is highly reactive towards nucleophiles, enabling its use in the preparation of sulfonamide derivatives for medicinal chemistry and biochemical probing . The fluorine atoms, activated by the ortho-sulfonyl chloride and para-cyano substituents, are primed for nucleophilic aromatic substitution (S N Ar) reactions . This allows researchers to sequentially displace the halogens with a variety of nucleophiles, such as alkoxides or amines, to create diverse disubstituted aromatic scaffolds. Furthermore, the presence of the cyano group offers a handle for further functionalization, for example, through hydrolysis to a carboxylic acid or reduction to an amine, adding another layer of molecular complexity . This compound is related to sulfonyl fluoride derivatives, which are increasingly employed in chemical biology as activity-based probes and covalent inhibitors, highlighting the potential of this sulfonyl chloride as a precursor for such tools . As a highly reactive compound, it is moisture-sensitive and should be stored under an inert atmosphere at 2-8°C . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before use.

Properties

IUPAC Name

4-cyano-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO2S/c8-14(12,13)7-5(9)1-4(3-11)2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLOEVQKOSHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256989
Record name 4-Cyano-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-18-8
Record name 4-Cyano-2,6-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Substitution

A common starting material is 2-fluoro-5-chlorobenzonitrile or related fluorobenzonitriles. For the difluoro-substituted target compound, 2,6-difluorobenzonitrile derivatives are used. The cyano group is typically present from the start, as it is sensitive to harsh conditions.

Oxidation to Sulfonic Acid Derivative

The sulfide intermediate is then oxidized to the sulfonic acid derivative (Formula II). This oxidation is typically performed using sodium hypochlorite as the oxidant in acetic acid at controlled temperatures (20-30 °C), with reaction times around 4 hours. The reaction mixture is then treated with sodium sulfite to quench excess oxidant, followed by concentration and purification steps.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride. This step is carried out in a chlorinated solvent like dichloroethane under inert atmosphere at elevated temperatures (62-72 °C) for extended reaction times (e.g., 13 hours). The crude product is then purified by extraction, washing, drying, concentration, and recrystallization to yield the final 4-cyano-2,6-difluorobenzene-1-sulfonyl chloride with high purity (>99%).

Summary of the Three-Step Synthesis

Step Reaction Description Reagents/Conditions Product Notes
1 Nucleophilic substitution of fluorine by sulfide 2,6-Difluorobenzonitrile + Na2S·9H2O in DMF, 50-55 °C, 6 h, inert gas Sulfide intermediate (Formula I) Molar ratio ~1:1.2, DMF ratio ~1:9.4
2 Oxidation of sulfide to sulfonic acid Sodium hypochlorite in acetic acid, 20-30 °C, 4 h Sulfonic acid intermediate (Formula II) Molar ratio ~1:3 (substrate:oxidant)
3 Chlorination of sulfonic acid to sulfonyl chloride Thionyl chloride in dichloroethane, 62-72 °C, 13 h This compound Purification by recrystallization

Mechanism of Action

The mechanism of action of 4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Electronic Effects

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Sulfonyl Chlorides
Compound Name CAS Number Substituents Molecular Weight Key Features
4-Cyano-2,6-difluoro-1-sulfonyl chloride Not provided -CN (4), -F (2,6), -SO₂Cl ~217.6 (est.) High reactivity due to -CN and dual -F
2-Fluorobenzene-1-sulfonyl chloride 2905-21-7 -F (2), -SO₂Cl 178.58 Moderate reactivity, single -F
2,5-Difluorobenzene-1-sulfonyl chloride 26120-86-5 -F (2,5), -SO₂Cl 196.56 Enhanced reactivity vs. mono-F
2,6-Difluoro-4-nitro-1-sulfonyl chloride 1193388-31-6 -NO₂ (4), -F (2,6), -SO₂Cl 257.60 Strong EWG (-NO₂) increases acidity
4-Bromo-2,6-difluoro-1-sulfonyl chloride 874804-21-4 -Br (4), -F (2,6), -SO₂Cl 272.44 -Br offers cross-coupling potential

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The cyano group in the target compound provides stronger electron withdrawal than nitro (-NO₂) or bromo (-Br) groups, accelerating nucleophilic substitution reactions (e.g., sulfonamide formation) .
  • Fluorine Substitution: The 2,6-difluoro pattern in the target compound and 2,6-difluoro-4-nitro analog creates steric and electronic effects that enhance stability of the transition state in reactions, compared to 2,5-difluoro or mono-fluoro analogs .

Commercial Availability and Cost

Substituents significantly impact pricing and availability:

  • Nitro and Cyano Derivatives: Limited stock due to specialized applications (e.g., pharmaceuticals).
  • Bromo Derivatives : Higher cost ($124/250mg) vs. chloro analogs ($86/1g) due to synthetic complexity .

Research Findings and Practical Considerations

  • Stability : The target compound’s -CN group may reduce thermal stability compared to nitro analogs, requiring storage at low temperatures.
  • Synthetic Utility: Fluorine and cyano groups improve leaving-group ability in nucleophilic aromatic substitution, enabling efficient synthesis of heterocycles .
  • Toxicity : All fluorinated sulfonyl chlorides require careful handling due to corrosive and lachrymatory properties.

Biological Activity

4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a cyano group and difluorobenzene moiety, contributing to its reactivity and interaction with various biological targets.

  • Molecular Formula : C₇H₄ClF₂N₁O₂S
  • Molecular Weight : 212.60 g/mol
  • CAS Number : 1384429-18-8
  • PubChem ID : 2734271

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and cellular processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a critical role in cancer progression and metastasis. For instance, analogs of this compound have shown IC₅₀ values in the low nanomolar range against ATX, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes key findings related to the SAR of sulfonamide derivatives:

CompoundModificationIC₅₀ (nM)Biological Activity
3a Parent Compound~32ATX Inhibition
3b Fluorinated Analog~9ATX Inhibition
14 Sulfonamide Derivative~35ATX Inhibition

These modifications suggest that the introduction of electron-withdrawing groups such as fluorine enhances the inhibitory potency against ATX.

Case Studies

Several studies have highlighted the potential applications of this compound in cancer treatment. For example:

  • Inhibition of Melanoma Cell Invasion : Compounds derived from this sulfonyl chloride exhibited significant inhibition of human melanoma cell invasion in vitro, suggesting potential therapeutic applications in metastatic cancer treatment .
  • Reduction of Chemotherapeutic Resistance : Research demonstrated that certain analogs could reduce chemotherapeutic resistance in breast cancer stem-like cells, indicating a dual role in both inhibiting tumor growth and enhancing the efficacy of existing treatments .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound reveals favorable absorption characteristics:

  • GI Absorption : High
  • Blood-Brain Barrier (BBB) Permeability : Yes
  • P-glycoprotein Substrate : No

These properties suggest that the compound may effectively reach systemic circulation and potentially cross the BBB, making it a candidate for central nervous system-related pathologies.

Q & A

Q. Data Consideration :

CompoundKey SubstituentsReaction Time (hr)Yield (%)Source (Evidence)
4-Cyanobenzene-1-sulfonyl chloride-CN (para)8–1072–781
2-Cyano-5-fluorobenzenesulfonyl chloride-CN (ortho), -F (meta)12–1465–704

Fluorine’s ortho/para-directing nature and steric hindrance from cyano groups can reduce yields in poly-substituted systems.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbon environments. Fluorine substituents split signals due to ¹⁹F coupling.
  • ¹⁹F NMR : Resolve distinct fluorine environments (δ -110 to -120 ppm for aromatic -F) .
  • IR Spectroscopy : Confirm -SO₂Cl (asymmetric stretch ~1370 cm⁻¹) and -CN (sharp peak ~2240 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M]⁺) and isotopic patterns (³⁵Cl/³⁷Cl).

Data Contradiction Example :
If IR spectra lack the -CN peak, impurities or hydrolysis (e.g., moisture exposure) may occur. Re-run under inert conditions and cross-check with NMR .

Advanced: How can researchers mitigate competing hydrolysis during nucleophilic substitutions involving this sulfonyl chloride?

Q. Methodological Answer :

  • Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
  • Temperature Optimization : Conduct reactions at 0–5°C to slow hydrolysis while maintaining reactivity.
  • Acid Scavengers : Add bases like triethylamine to neutralize HCl byproducts and shift equilibrium toward product formation .

Case Study :
A 10% yield increase was observed when reactions were performed under nitrogen with 3Å molecular sieves compared to ambient conditions .

Advanced: How should discrepancies in reported melting points or spectral data be resolved?

Q. Methodological Answer :

  • Recrystallization : Purify using non-polar solvents (e.g., hexane) to remove impurities affecting melting points.
  • Purity Analysis : Validate via HPLC (≥97% purity threshold; see for commercial standards) .
  • Cross-Validation : Compare with structurally similar compounds (e.g., 3-cyanobenzylsulfonyl chloride, mp 100–102°C ).

Example :
If a reported mp is 45–48°C (vs. expected 50–52°C), residual solvent or incomplete drying is likely.

Advanced: How do the electron-withdrawing -CN and -F groups influence stability and reactivity in polar solvents?

Q. Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfonyl chloride via dipole interactions but may accelerate hydrolysis if traces of water are present.
  • Kinetic Studies : In DMF, the half-life of hydrolysis is ~2 hours at 25°C, compared to >6 hours in anhydrous toluene.
  • Substituent Effects : -F increases electrophilicity at the sulfur center, while -CN enhances thermal stability (decomposition onset at 150°C vs. 120°C for non-cyano analogs) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Moisture Avoidance : Store under nitrogen or argon in sealed containers.
  • PPE : Use acid-resistant gloves, goggles, and fume hoods due to corrosive HCl release during reactions.
  • Waste Disposal : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Cyano-2,6-difluorobenzene-1-sulfonyl chloride
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